molecular formula C17H14N2O2 B1225827 (1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76155-32-3

(1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B1225827
CAS No.: 76155-32-3
M. Wt: 278.30 g/mol
InChI Key: LCXASZQUGJCXBG-LRHAYUFXSA-N
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Description

(1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a complex organic compound characterized by its unique oxazepine and benzimidazole fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the formation of the oxazepine ring through cyclization reactions. Key steps may include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclization to Form Oxazepine Ring: The intermediate benzimidazole is then subjected to cyclization with an epoxide, such as phenyl glycidyl ether, under basic conditions to form the oxazepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxazepine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is studied for its unique structural properties and reactivity

Biology and Medicine

In biology and medicine, this compound is explored for its potential pharmacological activities. Its unique structure may interact with biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and resins with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles share a similar core structure but lack the oxazepine ring.

    Oxazepine Derivatives: Compounds with an oxazepine ring but different substituents or fused ring systems.

Uniqueness

What sets (1R)-4,5-Dihydro-1-phenyl-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole apart is its unique combination of the benzimidazole and oxazepine rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

76155-32-3

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

(1R)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13?,17-/m1/s1

InChI Key

LCXASZQUGJCXBG-LRHAYUFXSA-N

Isomeric SMILES

C1C2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5

56969-22-3

Synonyms

4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole
MD 720111
oxapadol

Origin of Product

United States

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